5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Sildenafil chlorosulfonyl is a synthetic intermediate in the synthesis of the phosphodiesterase 5 (PDE5) inhibitor sildenafil. It is also a potential impurity found in commercial preparations of sildenafil.

Brand Name: Vulcanchem
CAS No.: 139756-22-2
VCID: VC20776258
InChI: InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)
SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
Molecular Formula: C17H19ClN4O4S
Molecular Weight: 410.9 g/mol

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS No.: 139756-22-2

Cat. No.: VC20776258

Molecular Formula: C17H19ClN4O4S

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one - 139756-22-2

Specification

CAS No. 139756-22-2
Molecular Formula C17H19ClN4O4S
Molecular Weight 410.9 g/mol
IUPAC Name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)
Standard InChI Key RVVOSOSBFSYZDM-UHFFFAOYSA-N
Isomeric SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
Canonical SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C

Introduction

Overview of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound belonging to the class of pyrazolo[4,3-d]pyrimidines. It is characterized by a complex structure that includes a sulfonyl group and various substituents that contribute to its biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Chemical Information

  • Chemical Formula: C17H19ClN4O4S

  • Molecular Weight: 410.88 g/mol

  • CAS Number: 139756-22-2

  • SMILES Notation: CCCc1nn(C)c2C(=O)NC(=Nc12)c3cc(ccc3OCC)S(=O)(=O)Cl

  • InChI: InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)

Structural Features

The compound features a fused ring system comprising both pyrazole and pyrimidine rings. The presence of the chlorosulfonyl group at the para position of the ethoxy-substituted phenyl ring enhances its reactivity and potential biological interactions.

Synthesis and Characterization

The synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice.

Synthetic Route

The synthetic pathway generally includes:

  • Formation of the pyrazolo[4,3-d]pyrimidine core.

  • Introduction of the ethoxy group onto the phenyl ring.

  • Sulfonylation to add the chlorosulfonyl group.

Characterization Techniques

Characterization of the synthesized compound is performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.

TechniquePurpose
NMRStructural confirmation
High-performance liquid chromatography (HPLC)Purity analysis

Biological Activity and Mechanism of Action

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exhibits significant biological activity as a selective inhibitor of cyclin-dependent kinases (CDKs).

Mechanism of Action

The primary mechanism involves:

  • Binding to CDKs at micromolar concentrations.

  • Inhibition of cell cycle progression leading to reduced proliferation in cancer cells.

Pharmacological Implications

The compound's ability to inhibit CDKs positions it as a potential candidate for cancer therapy, particularly in targeting tumors with dysregulated cell cycle control.

Applications and Future Directions

The potential applications of this compound extend beyond oncology into areas such as:

Drug Development

Research into derivatives of this compound could lead to new therapeutic agents with improved efficacy and selectivity against various types of cancer.

Further Research

Continued studies are necessary to explore:

  • Structure–activity relationships (SAR)

Research AreaFocus
SARUnderstanding how modifications affect activity
ToxicologyAssessing safety profiles for clinical use

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